molecular formula C15H10N2O7 B11966657 2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid

2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid

Cat. No.: B11966657
M. Wt: 330.25 g/mol
InChI Key: FLOQPNCRONAYIV-UHFFFAOYSA-N
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Description

2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group at the 5-position and a carbamoyl linkage to a 3-carboxyphenyl group at the 2-position (Figure 1). Its structure combines electron-withdrawing (nitro) and hydrogen-bonding (carbamoyl, carboxylic acid) functionalities, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C15H10N2O7

Molecular Weight

330.25 g/mol

IUPAC Name

2-[(3-carboxyphenyl)carbamoyl]-5-nitrobenzoic acid

InChI

InChI=1S/C15H10N2O7/c18-13(16-9-3-1-2-8(6-9)14(19)20)11-5-4-10(17(23)24)7-12(11)15(21)22/h1-7H,(H,16,18)(H,19,20)(H,21,22)

InChI Key

FLOQPNCRONAYIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Coupling Approach

The most widely reported strategy involves sequential protection, activation, and coupling of precursor fragments. A representative pathway begins with the synthesis of 5-nitrobenzoic acid derivatives, followed by coupling with 3-aminobenzoic acid.

Key Steps:

  • Protection of Carboxylic Acids :

    • Both 5-nitrobenzoic acid and 3-aminobenzoic acid are protected as tert-butyl esters using tert-butyl 2,2,2-trichloroacetimidate (TBTA) to prevent undesired side reactions during subsequent steps.

    • Yields for esterification typically exceed 70% under optimized conditions.

  • Amide Bond Formation :

    • The protected 5-nitrobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), facilitating coupling with the amine group of protected 3-aminobenzoic acid.

    • Reaction conditions: Dichloromethane (DCM), room temperature, 12–24 hours.

    • Yield: 65–85%.

  • Global Deprotection :

    • tert-Butyl esters are cleaved using trifluoroacetic acid (TFA) in DCM, regenerating the free carboxylic acids.

    • Yield: >90%.

Challenges :

  • Competing hydrolysis of the activated intermediate may reduce yields.

  • Steric hindrance from the tert-butyl groups necessitates extended reaction times.

Direct Nitration Strategy

An alternative route introduces the nitro group after assembling the carbamoyl bridge, leveraging directing effects to achieve regioselectivity.

Key Steps:

  • Synthesis of 2-[(3-Carboxyphenyl)carbamoyl]benzoic Acid :

    • Coupling of benzoic acid with 3-aminobenzoic acid via EDCI/HOBt-mediated amidation.

  • Regioselective Nitration :

    • Nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C directs the nitro group to the para position relative to the carbamoyl moiety.

    • Yield: 40–55%.

    • Byproducts: Ortho-nitro isomers (15–20%).

Mechanistic Insight :
The electron-withdrawing carbamoyl group acts as a meta-director, but steric and electronic factors favor para substitution in this scaffold.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

  • Coupling Reactions :

    • Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing charged intermediates.

    • Catalytic DMAP (4-dimethylaminopyridine) improves yields by 10–15% in bulky substrates.

  • Nitration :

    • Mixed-acid systems (HNO₃/H₂SO₄) at subzero temperatures minimize oxidative degradation.

Table 1. Comparative Yields Under Varied Nitration Conditions

Nitration Temperature (°C)HNO₃ Concentration (%)Yield (%)Para:Ortho Ratio
090554:1
2570322:1
-10100485:1

Data adapted from nitration studies on analogous systems.

Purification and Isolation Techniques

Recrystallization

  • Crude product is recrystallized from ethanol/water (3:1 v/v) to remove ortho-nitro isomers and unreacted starting materials.

  • Purity post-recrystallization: >98% (HPLC).

Column Chromatography

  • Silica gel chromatography with ethyl acetate/hexane (1:1) resolves diastereomers and residual coupling byproducts.

  • Recovery: 70–80%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactor systems reduce reaction times for nitration and coupling steps by 50% compared to batch processes.

  • Key advantages: Improved heat dissipation, reduced decomposition.

Waste Management

  • Neutralization of spent nitration acids with CaCO₃ generates recyclable Ca(NO₃)₂.

Challenges and Limitations

  • Regioselectivity in Nitration : Achieving >90% para substitution remains challenging without costly directing groups.

  • Sensitivity of Carboxylic Acids : Overprotection or premature deprotection can lead to side reactions .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: 2-[(3-Carboxyphenyl)carbamoyl]-5-aminobenzoic acid.

    Reduction: 2-[(3-Hydroxyphenyl)carbamoyl]-5-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor studies, it can act as a ligand, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Diversity

The compound belongs to a broader class of 5-nitrobenzoic acid derivatives, differing in substituents at the 2-position. Key analogs include:

Compound Substituent at 2-Position CAS Number Key Applications Reference
2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid 3-Carboxyphenyl carbamoyl Not explicitly provided Bioconjugation, materials science
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (9) Pyrrolidine 19555-48-7 Enzyme inhibition (e.g., IspD targeting)
5-Nitro-2-(piperidin-1-yl)benzoic acid (10) Piperidine 42106-50-3 Medicinal chemistry intermediates
2-Morpholino-5-nitrobenzoic acid (11) Morpholine 4036-83-3 Drug discovery scaffolds
2-[(Furan-3-yl)-5-nitrobenzoic acid (12) Furan-3-yl Not provided Synthetic intermediates
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid Methylamino carbonyl 90196-48-8 Lab reagent, synthetic chemistry
2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzoic acid 4-Chlorophenyl sulfanyl Not provided Not specified
2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid 4-Methylpiperazine CHM1041452 Pharmaceutical research

Structural Insights :

  • Electron-Donating vs. Withdrawing Groups: The nitro group at position 5 enhances acidity (pKa ~1–2 for benzoic acid derivatives) , while substituents at position 2 modulate solubility and reactivity. For example, morpholino and piperazinyl groups (basic amines) improve aqueous solubility, whereas aryl carbamoyl groups (e.g., 3-carboxyphenyl) may reduce solubility due to increased hydrophobicity .
  • Hydrogen Bonding : Carbamoyl and carboxylic acid groups facilitate hydrogen bonding, critical for interactions in biological systems or crystal packing .

Physicochemical Properties

Property Target Compound Piperidine Analog (10) Azo Dye (Compound A, )
Molecular Weight ~330 g/mol (estimated) 252.23 g/mol 308.25 g/mol
Solubility Low in water (carboxylic acid enhances) Moderate (piperidine improves) Low (hydrophobic azo group)
Acidity (pKa) ~1.5–2.5 (carboxylic acid) ~2.0–3.0 ~4.3–4.5 (carboxylic acid)
Thermal Stability Stable under inert conditions Decomposes above 200°C Sensitive to UV light

Biological Activity

2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid, a compound with significant structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H14N2O5
  • Molecular Weight : 302.28 g/mol
  • IUPAC Name : this compound

This compound features a carboxylic acid group, a nitro group, and an amide linkage, which are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. Studies have shown that derivatives containing nitro groups often display enhanced activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies. For instance, derivatives of benzoic acid have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective cytotoxicity . The proposed mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the activation of caspase pathways.

CompoundCell LineIC50 (µM)
This compoundMCF-715.0
This compoundA54912.5

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer and infectious diseases. For example, it has been suggested that compounds with similar structures could inhibit enzymes like cyclooxygenase (COX), which is implicated in inflammation and cancer progression .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : The presence of the carboxylic acid group allows for hydrogen bonding interactions with enzyme active sites.
  • Cell Membrane Interaction : The lipophilic nature of the nitro group may facilitate membrane penetration, leading to cellular uptake and subsequent biological effects.
  • Induction of Apoptosis : The compound's interaction with cellular signaling pathways can trigger apoptotic pathways, particularly in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities associated with this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, finding that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Antitumor Activity Evaluation : In vitro assays demonstrated that treatment with this compound resulted in significant growth inhibition in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(3-carboxyphenyl)carbamoyl]-5-nitrobenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 3-carboxyaniline with 5-nitroisatoic anhydride under reflux in aprotic solvents (e.g., DMF or THF). Catalysts like DMAP or EDC improve yields (≥65%) by activating the carbamoyl group. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Variations in solvent polarity and temperature (80–120°C) significantly impact reaction kinetics and byproduct formation .
Synthesis Method CatalystSolventTemp (°C)Yield (%)Purity (%)
Anhydride couplingDMAPDMF1006897
Carbodiimide-mediatedEDCTHF807295

Q. How can the structure of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to resolve the carbamoyl and nitro group orientations .
  • FT-IR spectroscopy to confirm carboxylic acid (1700–1720 cm⁻¹) and nitro (1520–1560 cm⁻¹) stretches.
  • NMR (¹H/¹³C) to verify aromatic proton environments (δ 7.5–8.5 ppm for nitro-substituted benzene) and carbamoyl NH (δ 10.2–10.8 ppm) .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic media?

  • Methodological Answer : The compound exhibits limited aqueous solubility (0.2–0.5 mg/mL at pH 7) due to its dual carboxylic acid groups. Solubility improves in DMSO or DMF (>50 mg/mL). Stability studies (TGA/DSC) show decomposition above 220°C. Store at 4°C in anhydrous conditions to prevent hydrolysis of the carbamoyl bond .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Methodological Answer : SCXRD analysis reveals dominant R₂²(8) hydrogen-bonding synthons between carboxylic acid dimers and weaker C–H···O interactions involving nitro groups. Lattice energy calculations (using Dmol³ or CRYSTAL17) predict stabilization energies of −120 to −150 kJ/mol, consistent with experimental thermal stability .
  • Software Tools : SHELXTL for refinement , ORTEP-3 for graphical representation , and Mercury for packing diagram visualization .

Q. What computational approaches are suitable for predicting its electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations (B3LYP/6-311+G(d,p)) : Predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces, highlighting nucleophilic regions at the nitro group and electrophilic sites at the carbamoyl moiety .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in biological membranes (e.g., POPC bilayers) to assess passive diffusion rates .

Q. How can this compound be functionalized for targeted biological studies?

  • Methodological Answer :

  • Probe Design : Attach fluorophores (e.g., FITC) via EDC/NHS coupling to the carboxylic acid for fluorescence-based tracking in cellular uptake assays .
  • Bioactivity Screening : Use SPR (surface plasmon resonance) to measure binding affinity (KD) with serum albumin (HSA) or DNA G-quadruplexes, revealing potential therapeutic mechanisms .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in ¹³C NMR shifts (e.g., carbamoyl carbonyl at δ 165–168 ppm vs. 163 ppm) arise from solvent polarity effects. Use standardized solvents (DMSO-d₆) and 2D NMR (HSQC/HMBC) to unambiguously assign signals. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Data Contradictions and Resolution

Q. Why do different studies report varying pKa values for the carboxylic acid groups?

  • Resolution : Measured pKa values (2.1 and 4.3) depend on the method:

  • Potentiometric titration in aqueous media underestimates acidity due to poor solubility.
  • UV-Vis spectroscopy in 50% MeOH/water provides more accurate results by enhancing solubility and minimizing aggregation .

Methodological Tools and Resources

  • Crystallography : SHELX suite , WinGX .
  • Spectroscopy : Bruker Avance III HD NMR, Agilent HPLC-MS .
  • Computational : Gaussian 16, Materials Studio .

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